
2-Methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, methyl ester, polymer with octadecyl 2-propenoate and 2-propenoic acid is a complex polymeric compound. This polymer is synthesized from three monomers: 2-propenoic acid, 2-methyl-, methyl ester; octadecyl 2-propenoate; and 2-propenoic acid. The resulting polymer exhibits unique properties due to the combination of these monomers, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of the three monomers. The process typically includes the following steps:
Monomer Preparation: The monomers 2-propenoic acid, 2-methyl-, methyl ester; octadecyl 2-propenoate; and 2-propenoic acid are prepared through standard organic synthesis methods.
Polymerization: The monomers are subjected to free radical polymerization. This process involves the use of initiators such as benzoyl peroxide or azobisisobutyronitrile to generate free radicals that initiate the polymerization reaction.
Reaction Conditions: The polymerization is carried out in a solvent such as toluene or ethyl acetate at elevated temperatures (typically around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this polymer is scaled up using continuous or batch polymerization processes. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then purified through precipitation, filtration, and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the unsaturated sites in the polymer chain.
Reduction: Reduction reactions can occur, although they are less common for this polymer.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used, although these reactions are less common.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain.
Aplicaciones Científicas De Investigación
This polymer has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other polymers and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
Biology: The polymer can be used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is explored for use in controlled release formulations for pharmaceuticals.
Industry: The polymer is used in the production of specialty coatings, lubricants, and surfactants due to its unique combination of hydrophobic and hydrophilic properties.
Mecanismo De Acción
The mechanism by which this polymer exerts its effects depends on its application. In drug delivery systems, for example, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The release mechanism can be influenced by factors such as pH, temperature, and the presence of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Poly(methyl methacrylate): A polymer made from methyl methacrylate, known for its transparency and resistance to impact.
Poly(acrylic acid): A polymer made from acrylic acid, known for its water-absorbing properties.
Poly(ethylene glycol): A polymer made from ethylene glycol, known for its biocompatibility and use in medical applications.
Uniqueness
The polymer 2-Propenoic acid, 2-methyl-, methyl ester, polymer with octadecyl 2-propenoate and 2-propenoic acid is unique due to its combination of hydrophobic and hydrophilic monomers. This combination imparts unique properties such as amphiphilicity, making it suitable for a wide range of applications that require both water solubility and hydrophobic interactions.
Propiedades
Número CAS |
76584-99-1 |
|---|---|
Fórmula molecular |
C29H52O6 |
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
2-methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C21H40O2.C5H8O2.C3H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(22)23;1-4(2)5(6)7-3;1-2-3(4)5/h2-19H2,1H3,(H,22,23);1H2,2-3H3;2H,1H2,(H,4,5) |
Clave InChI |
KIXYRVMTJAZQDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


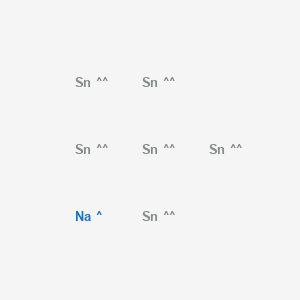
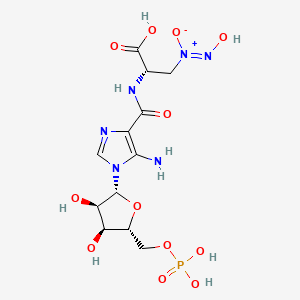
silane](/img/structure/B14433372.png)
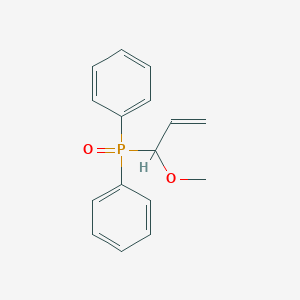



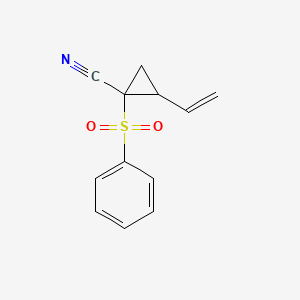
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)

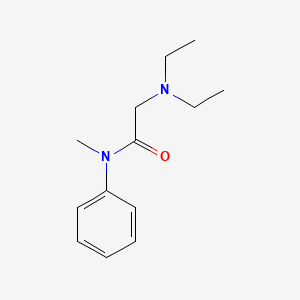
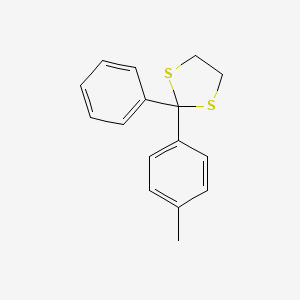
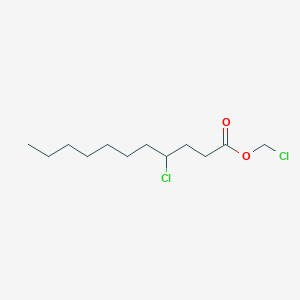
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
